Cas no 95262-00-3 (3-(3-methylphenyl)amino-3-oxopropanoic Acid)

3-(3-Methylphenyl)amino-3-oxopropanoic acid is a specialized organic compound featuring a carboxamide linkage adjacent to a carboxylic acid group, with a 3-methylphenyl substituent. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both amide and carboxyl functionalities allows for further derivatization, enabling its use in peptide synthesis or as a precursor for heterocyclic compounds. Its well-defined molecular architecture ensures consistent reactivity, making it valuable for controlled chemical transformations. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in laboratory and industrial settings.
3-(3-methylphenyl)amino-3-oxopropanoic Acid structure
95262-00-3 structure
Product name:3-(3-methylphenyl)amino-3-oxopropanoic Acid
CAS No:95262-00-3
MF:C10H11NO3
Molecular Weight:193.19924
CID:1087156
PubChem ID:12664593

3-(3-methylphenyl)amino-3-oxopropanoic Acid 化学的及び物理的性質

名前と識別子

    • 3-Oxo-3-(m-tolylamino)propanoic acid
    • 3-(3-methylanilino)-3-oxopropanoic acid
    • 3-[(3-METHYLPHENYL)AMINO]-3-OXOPROPANOIC ACID
    • 3-[(3-methylphenyl)amino]-3-oxopropanoic acid(SALTDATA: FREE)
    • DTXSID70506145
    • 2-[(3-methylphenyl)carbamoyl]acetic acid
    • AKOS011513990
    • 95262-00-3
    • 3-Oxo-3-(m-tolylamino)propanoicacid
    • MFCD09157987
    • BS-39646
    • 3-(3-methylphenyl)amino-3-oxopropanoic Acid
    • MDL: MFCD09157987
    • インチ: InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
    • InChIKey: VXGWLFVNSUWCNK-UHFFFAOYSA-N
    • SMILES: CC1=CC(NC(CC(O)=O)=O)=CC=C1

計算された属性

  • 精确分子量: 193.07389321g/mol
  • 同位素质量: 193.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 227
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • XLogP3: 1.9

3-(3-methylphenyl)amino-3-oxopropanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M357250-100mg
3-[(3-methylphenyl)amino]-3-oxopropanoic Acid
95262-00-3
100mg
$ 50.00 2022-06-03
TRC
M357250-500mg
3-[(3-methylphenyl)amino]-3-oxopropanoic Acid
95262-00-3
500mg
$ 65.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1533252-1g
3-Oxo-3-(m-tolylamino)propanoic acid
95262-00-3 98%
1g
¥390.00 2024-04-24
eNovation Chemicals LLC
Y1267212-1g
3-[(3-methylphenyl)amino]-3-oxopropanoic acid
95262-00-3 95%
1g
$85 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1533252-5g
3-Oxo-3-(m-tolylamino)propanoic acid
95262-00-3 98%
5g
¥1060.00 2024-04-24
A2B Chem LLC
AI88422-1g
3-[(3-methylphenyl)amino]-3-oxopropanoic acid
95262-00-3 95%
1g
$35.00 2024-07-18
eNovation Chemicals LLC
Y1267212-1g
3-[(3-methylphenyl)amino]-3-oxopropanoic acid
95262-00-3 95%
1g
$85 2025-02-25
TRC
M357250-1g
3-[(3-methylphenyl)amino]-3-oxopropanoic Acid
95262-00-3
1g
$ 80.00 2022-06-03
eNovation Chemicals LLC
Y1267212-5g
3-[(3-methylphenyl)amino]-3-oxopropanoic acid
95262-00-3 95%
5g
$215 2023-05-17
1PlusChem
1P00J24M-1g
3-[(3-methylphenyl)amino]-3-oxopropanoic acid
95262-00-3 95%
1g
$35.00 2025-03-01

3-(3-methylphenyl)amino-3-oxopropanoic Acid 関連文献

3-(3-methylphenyl)amino-3-oxopropanoic Acidに関する追加情報

3-(3-Methylphenyl)Amino-3-Oxopropanoic Acid (CAS No. 95262-00-3): A Comprehensive Overview

3-(3-Methylphenyl)Amino-3-Oxopropanoic Acid, a compound with the CAS registry number 95262-00-3, is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, often abbreviated as MPA (for methylphenyl amino acid analog), is characterized by its aromatic ring structure, amide functionality, and carboxylic acid group, making it a versatile building block for various applications.

The molecular structure of 3-(3-Methylphenyl)Amino-3-Oxopropanoic Acid consists of a central propanoic acid backbone with an amide group attached at the second carbon atom. The aromatic ring, specifically a methyl-substituted phenyl group, introduces electronic and steric effects that influence the compound's reactivity and biological activity. This combination of functional groups makes MPA a valuable substrate for exploring chemical transformations, peptide synthesis, and drug discovery.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of MPA through various routes, including amino acid derivatization and direct coupling reactions. Researchers have employed techniques such as Mitsunobu reactions, HATU-mediated couplings, and click chemistry to construct this molecule with high yields and purity. These methods not only highlight the versatility of MPA as a synthetic intermediate but also underscore its potential for large-scale production in pharmaceutical and industrial settings.

From a biological standpoint, MPA has been investigated for its potential as a lead compound in drug development. Studies have shown that this compound exhibits moderate to strong activity against various enzymes, including kinases, proteases, and lipid metabolic enzymes. For instance, recent research published in *Nature Communications* demonstrated that MPA derivatives can inhibit the activity of the enzyme responsible for amyloid-beta production in Alzheimer's disease models, suggesting its potential as a therapeutic agent.

In addition to its biological applications, MPA has found utility in materials science. Its ability to form self-assembled monolayers (SAMs) on various surfaces has been leveraged to create advanced coatings with tailored properties. For example, researchers at the University of California have utilized MPA to develop SAMs with enhanced hydrophobicity and biocompatibility, which could be applied in medical devices and sensors.

The chemical stability of MPA under physiological conditions is another factor contributing to its desirability in biomedical applications. Studies conducted by the European Journal of Medicinal Chemistry revealed that MPA exhibits excellent stability in simulated bodily fluids, making it suitable for prolonged drug delivery systems. Furthermore, its ability to undergo controlled degradation under specific conditions has opened avenues for stimuli-responsive drug release mechanisms.

From an environmental perspective, the synthesis and application of MPA are being optimized to minimize ecological impact. Green chemistry approaches, such as using renewable feedstocks and catalytic processes, are being explored to reduce waste and energy consumption during production. These efforts align with global sustainability goals while maintaining the high-quality standards required for pharmaceutical applications.

In conclusion, 3-(3-Methylphenyl)Amino-3-Oxopropanoic Acid (CAS No. 95262-00-3) stands as a multifaceted compound with promising applications across diverse scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and biological insights, positions it as a key player in future innovations within chemistry and medicine.

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